Citronellyl tiglate

説明

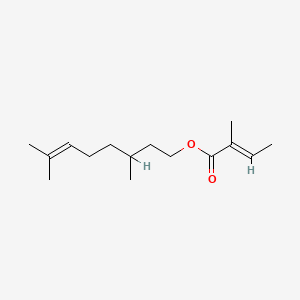

Citronellyl tiglate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . . This compound is an ester formed from citronellol and tiglic acid. It is commonly used in the fragrance industry due to its pleasant aroma.

準備方法

Synthetic Routes and Reaction Conditions: Citronellyl tiglate can be synthesized through the esterification of citronellol with tiglic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of azeotropic distillation can help in the removal of water formed during the esterification process, thereby driving the reaction to completion .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds present in its structure. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aqueous sodium hydroxide for hydrolysis reactions.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated esters.

Substitution: Formation of citronellol and tiglic acid.

科学的研究の応用

Fragrance Industry

Citronellyl tiglate is primarily used in the fragrance industry due to its pleasant aroma, which is reminiscent of rose and citrus. It is often incorporated into perfumes and scented products.

Case Study: Fragrance Composition

A study on volatile constituents from rose-scented geranium (Pelargonium spp.) highlighted that this compound contributes significantly to the fragrance profile, enhancing the overall scent quality when used in formulations .

Insecticidal Activity

Research indicates that this compound exhibits insecticidal properties, making it a candidate for use in pest control formulations.

Case Study: Efficacy Against Pediculus humanus

Insecticidal activity was assessed through topical application on head lice (Pediculus humanus). Mixtures containing this compound demonstrated enhanced toxicity compared to individual components, suggesting synergistic effects among constituents .

| Compound | LD50 (μg/insect) |

|---|---|

| Citronellol | 9.7 |

| Geraniol | 12.7 |

| Citronellyl Formate | 10.4 |

| This compound | Not specified |

Skin Sensitization Studies

Safety assessments have been conducted to evaluate the skin sensitization potential of this compound. These studies are critical for determining its safe use in cosmetic formulations.

Findings: Sensitization Potential

In a murine local lymph node assay (LLNA), this compound was found to have a sensitizing effect with an EC3 value of 64.8%, indicating its potential as a skin sensitizer under specific conditions .

| Endpoint | Value |

|---|---|

| NESIL (No Expected Sensitization Induction Level) | 4700 μg/cm² |

| Maximum acceptable concentration | Determined based on safety assessments |

Therapeutic Applications

Emerging research suggests that this compound may have therapeutic applications, particularly in gastrointestinal health.

Case Study: Peptic Ulcer Treatment

A patent describes the use of citronellol and its analogues, including this compound, in compositions aimed at treating peptic ulcers induced by alcohol consumption and Helicobacter pylori infections. The studies indicated a dose-dependent therapeutic effect, providing a foundation for further exploration of its medicinal properties .

Environmental Safety Assessments

Environmental impact studies are essential for evaluating the safety of chemicals like this compound.

Assessment Results

Data indicate that this compound has low toxicity levels when evaluated against established thresholds for environmental safety, suggesting minimal risk when used in consumer products .

作用機序

The mechanism of action of citronellyl tiglate involves its interaction with biological membranes. The ester functional group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

類似化合物との比較

Citronellyl acetate: Another ester of citronellol, but with acetic acid instead of tiglic acid.

Geranyl tiglate: Similar structure but with geraniol instead of citronellol.

Neryl tiglate: Similar structure but with nerol instead of citronellol.

Uniqueness: Citronellyl tiglate is unique due to its specific combination of citronellol and tiglic acid, which imparts distinct chemical properties and a unique aroma profile. Its stability and pleasant scent make it particularly valuable in the fragrance industry .

生物活性

Citronellyl tiglate is an ester derived from citronellol and tiglic acid, primarily found in essential oils from plants such as Pelargonium and Geranium species. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, presenting a comprehensive overview that includes data tables and case studies.

Chemical Composition and Properties

This compound has the chemical formula and is characterized by its fruity aroma. It is often present in essential oils and contributes to the fragrance profile of various plants. The compound's structure allows it to interact with biological systems, which is reflected in its pharmacological properties.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's biological profile. Studies have demonstrated that it possesses notable free radical scavenging capabilities. For instance, in a DPPH assay, the IC50 value for this compound was reported to be , indicating a moderate antioxidant potential compared to other compounds .

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 3.57 ± 0.13 |

| ABTS | 1.14 ± 0.08 |

Antibacterial Activity

This compound exhibits antibacterial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study comparing the antibacterial effects of this compound with standard antibiotics showed that it was effective at lower concentrations than some common treatments .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies using the MTS assay revealed that this compound can induce cell death in cancer cells, with IC50 values indicating its effectiveness:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 32.71 ± 1.25 |

| Hep3B | 40.71 ± 1.89 |

| HeLa | 315.19 ± 20.5 |

These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment .

Study on Essential Oils

A study published in Antioxidants examined the essential oil composition of Pelargonium graveolens, where this compound was identified as one of the significant components contributing to its biological activity . The research highlighted the oil's strong antioxidant and antibacterial properties, supporting the therapeutic potential of its constituents.

Comparative Analysis with Other Compounds

In another investigation comparing various esters, this compound was shown to have superior antibacterial activity compared to geranyl tiglate, which underscores its potential application in developing natural antimicrobial agents .

特性

CAS番号 |

24717-85-9 |

|---|---|

分子式 |

C15H26O2 |

分子量 |

238.37 g/mol |

IUPAC名 |

3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |

InChIキー |

UCFQYMKLDPWFHZ-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

正規SMILES |

CC=C(C)C(=O)OCCC(C)CCC=C(C)C |

Key on ui other cas no. |

255714-11-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。